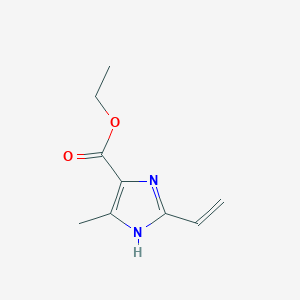
ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of imidazole, a heterocyclic organic compound. This compound is used in a variety of everyday applications .
Synthesis Analysis
The synthesis of substituted imidazoles, such as this compound, has seen significant advances in recent years . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a key component of functional molecules . The molecule has a molecular weight of 180.207 g/mol .Chemical Reactions Analysis
Imidazole derivatives, including this compound, are known to form coordination compounds with Co (2+) . These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .Wissenschaftliche Forschungsanwendungen
N-Heterocyclic Carbenes in Catalysis
N-heterocyclic carbenes (NHC), including imidazole derivatives, serve as versatile nucleophilic catalysts for transesterification/acylation reactions. These reactions are fundamental in organic synthesis, allowing for the efficient formation of esters and amides under mild conditions. Studies demonstrate that NHC catalysts can mediate acylation of alcohols with vinyl acetate, emphasizing the role of imidazole-based carbenes in facilitating these transformations at low catalyst loadings and room temperature, highlighting their efficiency and convenience for organic synthesis (Grasa, Kissling, & Nolan, 2002).
Synthesis of Thiazole Derivatives
Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a compound structurally related to ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate, has been used as a precursor in the synthesis of thiazole derivatives. These syntheses involve Michael-like addition of secondary amines, leading to a variety of analogs. This demonstrates the versatility of vinyl-substituted imidazole and thiazole derivatives in synthesizing biologically relevant molecules (Kenneth M. Boy & J. Guernon, 2005).
Corrosion Inhibition
In the field of materials science, imidazole derivatives are explored as corrosion inhibitors for metals. Pyranpyrazole derivatives, for instance, have shown significant efficiency in protecting mild steel from corrosion, highlighting the potential of imidazole-based compounds in industrial applications such as the pickling process. The use of such inhibitors is crucial for extending the life of metal structures and components, underscoring the importance of research in this area (Dohare, Ansari, Quraishi, & Obot, 2017).
Photoswitchable Organocatalysis
Research into the catalytic activities of N-heterocyclic carbenes has led to the development of photoswitchable organocatalysis. This innovative approach allows the modulation of catalytic activities through exposure to light, providing a means to control reaction rates and outcomes with high precision. The work on 4,5-dithienylimidazolium salts demonstrates the potential of imidazole derivatives in developing responsive catalytic systems, which could revolutionize the way chemical reactions are conducted and controlled (Neilson & Bielawski, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate, also known as ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate or starbld0028306, forms coordination compounds with Co (2+) . These compounds inhibit photosynthetic electron flow and ATP-synthesis .
Mode of Action
The interaction of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate with its targets results in the inhibition of photosynthetic electron flow and ATP-synthesis . This suggests that the compound may act as a Hill reaction inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate is the photosynthetic electron transport chain . By inhibiting electron flow and ATP-synthesis, the compound disrupts the energy production in cells, which can have downstream effects on various cellular processes .
Pharmacokinetics
The compound is known to be a solid at room temperature . Its solubility in different solvents and its bioavailability in the body would need further investigation.
Result of Action
The molecular and cellular effects of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate’s action primarily involve the disruption of energy production in cells . By inhibiting the photosynthetic electron transport chain, the compound can potentially affect a wide range of cellular processes that rely on ATP for energy .
Action Environment
The action, efficacy, and stability of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s efficacy may vary depending on the concentration of Co (2+) in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s stability and action
Eigenschaften
IUPAC Name |
ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-7-10-6(3)8(11-7)9(12)13-5-2/h4H,1,5H2,2-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCCBGNNKLXMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
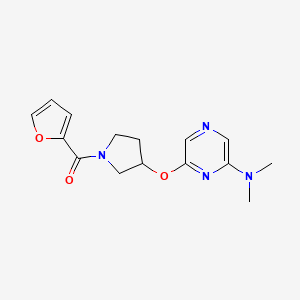
![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2713115.png)
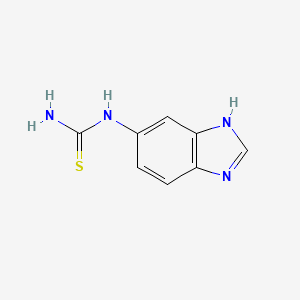

![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide](/img/structure/B2713119.png)

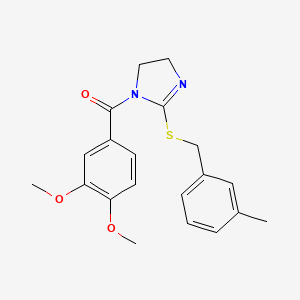
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2713126.png)
![8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2713128.png)
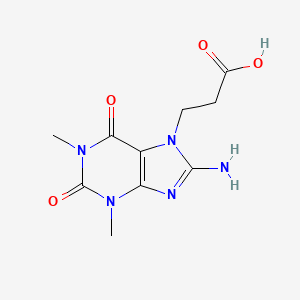
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2713131.png)
![8-(2-(3,5-dimethylpiperidin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713133.png)
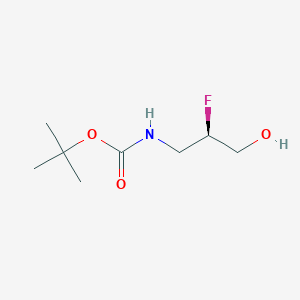
![2-Naphthalen-2-yloxy-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2713135.png)
